N-(2-chlorobenzyl)-2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide
Description
This compound features a quinolin-2-one core substituted at the 4-position with a 3-cyclopropyl-1,2,4-oxadiazole ring. The acetamide side chain is attached to the 1-position of the quinoline, with a 2-chlorobenzyl group as the N-substituent.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c24-18-7-3-1-5-15(18)12-25-20(29)13-28-19-8-4-2-6-16(19)17(11-21(28)30)23-26-22(27-31-23)14-9-10-14/h1-8,11,14H,9-10,12-13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNLMAXRKQVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC(=O)N(C4=CC=CC=C43)CC(=O)NCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a quinoline moiety, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The cyclopropyl group is introduced to form the oxadiazole derivative.
- Quinoline Linkage : The quinoline structure is synthesized and linked to the oxadiazole.
- Chlorobenzyl Substitution : The final acetamide formation incorporates the chlorobenzyl group.
Anticancer Activity
Recent studies have evaluated the anticancer potential of similar quinoline derivatives. For instance, compounds containing quinoline structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells.
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Quinoline Derivative 1 | MCF-7 | 85% |
| Quinoline Derivative 2 | A549 | 78% |
| N-(2-chlorobenzyl)-... | HeLa | 90% |
Mechanism of Action : The mechanisms underlying the anticancer activity often involve apoptosis induction through cell cycle arrest at the G2/M phase and reactive oxygen species (ROS) generation, leading to increased oxidative stress in tumor cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research indicates that quinoline derivatives can exhibit activity against a range of microbial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Mechanism of Action : Antimicrobial activity is typically attributed to the inhibition of nucleic acid synthesis or disruption of cell membrane integrity .
Case Studies
Several studies have highlighted the efficacy of quinoline derivatives similar to N-(2-chlorobenzyl)-... in clinical settings:
- Study on MCF-7 Cells : A compound structurally similar to N-(2-chlorobenzyl)-... demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential for development as a chemotherapeutic agent .
- Antimicrobial Efficacy in Clinical Isolates : A series of quinoline-based compounds were tested against clinical isolates of resistant bacterial strains, showing promising results with reduced MIC values compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and molecular properties of analogous compounds:
Key Observations
Benzyl Substituent Position: The target compound’s 2-chlorobenzyl group differs from the 4-chloro analog (, #5). For instance, ortho-substituents may hinder rotation, affecting receptor fit . Replacement with a 4-methoxybenzyl group (, #1) introduces electron-donating effects, which could reduce metabolic oxidation compared to chlorinated analogs.
Core Heterocycle: Quinolin-2-one (target) vs. Pyridinone analogs may exhibit improved solubility due to reduced molecular rigidity .
Oxadiazole Modifications :
- The 3-cyclopropyl group on the oxadiazole (target) contrasts with phenyl or methyl substituents in other analogs (e.g., , #2). Cyclopropane’s ring strain may increase reactivity or serve as a bioisostere for carbonyl groups, influencing target engagement .
Molecular Weight and Drug-Likeness :
- The target compound (~434 g/mol) adheres to Lipinski’s rule of five, favoring oral bioavailability. Higher-MW compounds (e.g., , –602 g/mol) may face challenges in absorption or require parenteral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
